molecular formula C7H8N2O2 B8007225 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

Cat. No.: B8007225
M. Wt: 152.15 g/mol
InChI Key: ZFXGXZDJEMDXPJ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O2. This compound features a pyrazole ring fused to a cyclopentane ring, making it an interesting subject for various chemical and biological studies. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of various materials and chemicals, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid: This compound has a similar structure but includes a methyl group, which can influence its reactivity and biological activity.

    Pyrazole: A simpler compound with a pyrazole ring, used as a precursor for more complex derivatives.

Uniqueness: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)4-1-5-3-8-9-6(5)2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXGXZDJEMDXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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